3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that features a trimethoxyphenyl group, an oxazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the trimethoxybenzoyl chloride with the oxadiazole and oxazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3,4,5-Trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
Enzyme Inhibition: It can inhibit enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Similar in structure but lacks the oxazole and oxadiazole rings.
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Contains a pyrrolidinyl group instead of the oxazole and oxadiazole rings.
Uniqueness
3,4,5-Trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both oxazole and oxadiazole rings, which contribute to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6/c1-21-10-6-8(7-11(22-2)12(10)23-3)13(20)17-15-19-18-14(24-15)9-4-5-16-25-9/h4-7H,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPGDNINOBGRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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